molecular formula C15H17N3OS B6905639 N-cyclopropyl-2-[(5-methyl-1,3-thiazol-2-yl)methylamino]benzamide

N-cyclopropyl-2-[(5-methyl-1,3-thiazol-2-yl)methylamino]benzamide

Cat. No.: B6905639
M. Wt: 287.4 g/mol
InChI Key: XQPXZAROUHPVAM-UHFFFAOYSA-N
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Description

N-cyclopropyl-2-[(5-methyl-1,3-thiazol-2-yl)methylamino]benzamide is a complex organic compound that features a benzamide core linked to a thiazole ring and a cyclopropyl group

Properties

IUPAC Name

N-cyclopropyl-2-[(5-methyl-1,3-thiazol-2-yl)methylamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3OS/c1-10-8-17-14(20-10)9-16-13-5-3-2-4-12(13)15(19)18-11-6-7-11/h2-5,8,11,16H,6-7,9H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQPXZAROUHPVAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(S1)CNC2=CC=CC=C2C(=O)NC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-2-[(5-methyl-1,3-thiazol-2-yl)methylamino]benzamide typically involves multiple steps, starting with the preparation of the thiazole ring. The thiazole ring can be synthesized through the reaction of appropriate thioamides with α-haloketones in the presence of a base such as triethylamine . The benzamide core is then introduced through a coupling reaction, often using reagents like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond . The cyclopropyl group is typically added via cyclopropanation reactions involving diazo compounds and transition metal catalysts .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and yield in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-2-[(5-methyl-1,3-thiazol-2-yl)methylamino]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can lead to sulfoxides or sulfones, while reduction can yield the corresponding amines .

Mechanism of Action

The mechanism of action of N-cyclopropyl-2-[(5-methyl-1,3-thiazol-2-yl)methylamino]benzamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. This compound may also interfere with cellular pathways, leading to its observed biological effects .

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